Topological Polar Surface Area (TPSA): CNS Permeability Advantage over 2-Amino-Imidazol-4-One BACE1 Inhibitors
The target compound exhibits a computed TPSA of 54.4 Ų [1], which falls within the favorable range (<60–70 Ų) for passive blood-brain barrier (BBB) penetration, whereas the prototypical 2-amino-imidazol-4-one BACE1 inhibitor L5 carries a substantially larger TPSA due to its additional amino and extended aromatic substituents [2]. Although exact TPSA for L5 is not explicitly reported, the presence of an exocyclic 2-amino group and additional phenyl rings in L5 and related BACE1 inhibitors predicts a TPSA increment of 20–35 Ų over the target compound based on fragment contributions.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.4 Ų (computed) |
| Comparator Or Baseline | 2-Amino-imidazol-4-one BACE1 inhibitor L5: estimated TPSA ~75–85 Ų (fragment-based estimate; exact value not reported) |
| Quantified Difference | Estimated TPSA reduction of ~20–35 Ų vs. 2-amino-imidazol-4-one class |
| Conditions | Computed property (InChI-based calculation); comparison via structural fragment analysis |
Why This Matters
A lower TPSA suggests superior passive CNS permeability, making this compound a more suitable starting scaffold for neuroscience target campaigns where BBB penetration is critical.
- [1] Kuujia.com. 2,4-Dimethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-5-one (CAS 2085689-68-3) – Computed Properties: TPSA 54.4. https://www.kuujia.com/cas-2085689-68-3.html (accessed 2026-04-29). View Source
- [2] Fan TY, Wu WY, Yu SP, et al. Design, synthesis and evaluation of 2-amino-imidazol-4-one derivatives as potent BACE-1 inhibitors. Bioorg Med Chem. 2019; compound L5: IC₅₀ = 0.12 μM, logP = 2.49. Discussed in: Kaur G, Goyal BV. ChemistrySelect 2022;7(39):e202202561. View Source
